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Compound of Interest

Compound Name: C16H11BrO3

Cat. No.: B7746647

Get Quote

Executive Summary

The molecular formula C16H11BrOs represents a highly specific region of chemical space

dominated by halogenated flavonoids and chalcones. With a Degree of Unsaturation (DoU) of
11, these compounds are characterized by extensive conjugation and planarity, making them
privileged scaffolds in drug discovery.

This guide isolates three distinct structural isomers to demonstrate the diversity of this formula:

e The Flavone: 2-(4-Bromophenyl)-7-methoxychromen-4-one (Pharmacophore: Kinase
inhibition).

e The Chalcone: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one
(Pharmacophore: Tubulin binding).[1]

e The Isoflavone: 7-Bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one (Pharmacophore:
Estrogen receptor modulation).

Structural Landscape & Isomerism
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The Ci16H11BrOs formula dictates a core structure composed of 16 carbons, 11 hydrogens, 1
bromine, and 3 oxygens. The high unsaturation index (11) necessitates multiple aromatic rings,

typically arranged in a C6-C3-C6 configuration.

Comparative Isomeric Profile

Isomer C
Feature Isomer A (Flavone) Isomer B (Chalcone)
(Isoflavone)
(B)-1-(1,3-
2-(4-bromophenyl)-7- ) 7-bromo-3-(4-
benzodioxol-5-yl)-3-
IUPAC Name methoxy-chromen-4- hydroxyphenyl)-6-

one

(3-bromophenyl)prop-
2-en-1-one

methylchromen-4-one

Core Scaffold

2-Phenylchromen-4-

one

1,3-Diaryl-2-propen-1-
one

3-Phenylchromen-4-
one

Key Substituents

4'-Br, 7-OCHs

3'-Br, 3,4-OCH:0-
(Methylenedioxy)

7-Br, 6-CHs, 4'-OH

Hybridization

sp? (Planar)

sp? (Planar, flexible

linker)

sp? (Twisted B-ring)

Electronic Effect

Resonance stabilized

Conjugated enone

system

Cross-conjugated

PubChem CID

25032618

6212980

141110203

Structural Visualization (DOT)

The following diagram illustrates the structural divergence from a common precursor pool.
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Figure 1: Divergent synthesis pathways leading to distinct C16H11BrOs isomers.

Physicochemical Properties

Understanding the physicochemical variance is critical for ADME (Absorption, Distribution,
Metabolism, Excretion) prediction.[2]

Isomer B Isomer C
Property Isomer A (Flavone)
(Chalcone) (Isoflavone)
Molecular Weight 331.16 g/mol 331.16 g/mol 331.16 g/mol
XLogP3 (Lipophilicity) 4.6 (High) 4.2 (Moderate-High) 3.9 (Moderate)
TPSA (A?) 35.5 38.7 46.5
H-Bond Donors 0 0 1 (Phenolic OH)
H-Bond Acceptors 3 3 3
Low (aq), High Low (aq), High
Predicted Solubility (aq). Hig (aq). Hig Moderate (ag/buffer)
(DMSO) (CHCI3)
Melting Point (Pred.) 165-170 °C 140-145 °C 180-185 °C
Analysis:

e Isomer A is the most lipophilic, suggesting high membrane permeability but potential
solubility issues in aqueous formulation.

e Isomer C possesses a hydrogen bond donor (hydroxyl group), improving its water solubility
profile and making it a better candidate for oral bioavailability without extensive formulation.

Synthesis & Characterization Protocols

This section details the synthesis of Isomer A (Flavone) and Isomer B (Chalcone), as they are
chemically interlinked.
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Protocol: Claisen-Schmidt Condensation (Chalcone
Synthesis)

Target: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one.
Reagents:

o 3,4-Methylenedioxyacetophenone (1.0 eq)

e 3-Bromobenzaldehyde (1.0 eq)

e KOH (40% ag. solution) or NaOH

o Ethanol (Solvent)

Methodology:

» Dissolution: Dissolve 10 mmol of 3,4-methylenedioxyacetophenone in 20 mL of ethanol in a
round-bottom flask.

e Addition: Add 10 mmol of 3-bromobenzaldehyde. Stir until homogeneous.
o Catalysis: Dropwise add 5 mL of 40% KOH solution while stirring at 0°C (ice bath).

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. A precipitate
(the chalcone) typically forms.

o Work-up: Pour the reaction mixture into ice-cold water (100 mL) and acidify slightly with 1M
HCI to neutralize the base.

« Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.
Validation (NMR Signature):

e Protons: The a,B-unsaturated ketone protons appear as two doublets with a large coupling
constant (J = 15-16 Hz), confirming the (E)-configuration.

e Shift: & 7.4-7.8 ppm range.
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Protocol: Oxidative Cyclization (Flavone Synthesis)

Target: 2-(4-Bromophenyl)-7-methoxychromen-4-one. Precursor: 2'-Hydroxy-4'-methoxy-4-
bromochalcone.

Reagents:

« lodine (I2) (Catalytic or stoichiometric)

e DMSO (Solvent and oxidant)

e Sulfuric acid (Trace)[2]

Methodology:

e Setup: Dissolve 5 mmol of the precursor chalcone in 15 mL of DMSO.
e Cyclization: Add a crystal of lodine (approx. 10 mol%).

o Heating: Reflux the mixture at 140°C for 2—4 hours. The reaction proceeds via an oxidative
cyclization mechanism.

e Quenching: Cool the mixture and pour into saturated sodium thiosulfate solution (to remove
iodine).

« |solation: Extract with ethyl acetate, dry over MgSQOa, and concentrate.

Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Validation (NMR Signature):

e C3-H Proton: A characteristic singlet at  6.6—6.8 ppm indicates the formation of the flavone
C-ring.

e Loss of doublets: The disappearance of the chalcone a,3-doublets confirms cyclization.

Pharmacological Applications (SAR)
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The C16H11BrOs isomers exhibit distinct Structure-Activity Relationships (SAR) based on their

scaffold geometry.

Mechanism of Action Pathways

(Electrophilic Enone)

Chalcone Isomer

Reactive

Ipha-Beta Unsaturated

i ————
- -~

Michael Addition >,
to Cys residues /'

——

Tubulin Polymerization
Inhibition

Nrf2 Pathway
Activation (Antioxidant)

Flavone Isomer
(Planar Scaffold)

Rigid
lanarity

Pi-Pi Stacking \\)
& H-Bonding 7

~ -
S~ —————"

Kinase ATP-Pocket
Binding (e.g., EGFR)

Click to download full resolution via product page

Figure 2: Pharmacological divergence based on electrophilicity and planarity.

Therapeutic Niches

e Oncology (Chalcones): The a,B-unsaturated ketone in Isomer B acts as a Michael acceptor,

covalently binding to cysteine residues in tubulin or NF-kB signaling proteins. The bromine

atom enhances lipophilicity and metabolic stability.

o Neuroprotection (Flavones): Isomer A (Methoxyflavone derivative) mimics adenosine and

can bind to adenosine receptors or inhibit monoamine oxidase B (MAO-B), offering potential

in Parkinson's disease models.

o Anti-inflammatory (Isoflavones): Isomer C, with its phenolic hydroxyl, can act as a radical

scavenger (antioxidant) and a competitive inhibitor of cyclooxygenase (COX) enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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